

Excited state dynamics of Methyl N-methylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl N-methylanthranilate	
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An In-depth Technical Guide on the Excited State Dynamics of Methyl N-methylanthranilate

Introduction

Methyl N-methylanthranilate (DMA), a secondary amine with the chemical formula C₉H₁₁NO₂, is a fragrance ingredient naturally found in citrus oils, such as mandarin, and is widely used in cosmetics, perfumes, and toiletries.[1][2][3] While valued for its grape-like odor, its molecular structure and ultraviolet (UV) absorption properties raise significant questions about its photostability and potential for phototoxicity.[4] Upon absorption of UVA radiation, DMA can transition to an electronically excited state, initiating a cascade of photophysical and photochemical events. These processes are critical to understand, as they can lead to the generation of reactive oxygen species (ROS) and subsequent damage to biological tissues, such as skin keratinocytes.[5]

This technical guide provides a comprehensive overview of the excited state dynamics of **Methyl N-methylanthranilate**. It details the key photophysical properties, experimental protocols used for their characterization, and the resulting signaling pathways that lead to its observed phototoxicity. This document is intended for researchers, scientists, and drug development professionals working in fields such as photochemistry, dermatology, and cosmetic science.

Photophysical Properties







The photophysical behavior of a molecule dictates its fate after absorbing light. For DMA, the key events include fluorescence, intersystem crossing to a triplet state, and subsequent energy transfer to molecular oxygen. While detailed photophysical data for DMA is less abundant than for its precursor, methyl anthranilate (MA), studies on related anthranilate compounds provide significant insights. For comparison, menthyl anthranilate, a closely related sunscreen agent, is highly fluorescent and exhibits a solvent-dependent emission.[6][7] DMA is known to photodegrade under UVA and sunlight exposure.[5]

Quantitative Photophysical Data

The following table summarizes key quantitative data related to the photophysical properties and phototoxicity of **Methyl N-methylanthranilate** and related compounds.



Parameter	Value	Compound	Conditions	Source(s)
Photodegradatio n	Completes in 4 hours	Methyl N- methylanthranilat e	UVA (1.5 mW/cm²) and sunlight	[5]
Phototoxicity (in vitro)	IC50 determined	Methyl N- methylanthranilat e	3T3 Fibroblasts, 5 J/cm² UVA	[8]
Phototoxicity Threshold (in vitro)	> 5% concentration	Methyl N- methylanthranilat e	Human skin model (Skin2®)	[9]
Phototoxicity (human)	Observed at 1% and 5%	Methyl N- methylanthranilat e	Human volunteers	[9]
No-Observed- Adverse-Effect Level (NOAEL, human)	0.5%	Methyl N- methylanthranilat e	16 J/cm² UVA (with 0.75 MED UVB)	[4]
Cell Viability Reduction	Dose-dependent (0.0001%-0.0025 %)	Methyl N- methylanthranilat e	HaCaT cells, UVA (5.4 J/cm²) or sunlight (1h)	[5]
Fluorescence Quantum Yield (Φf)	0.64 ± 0.06	Menthyl Anthranilate	Ethanol	[6]
Triplet State Absorption (λmax)	480 nm	Menthyl Anthranilate	Various solvents	[6][7]
Triplet State Lifetime (τΤ)	26-200 μs	Menthyl Anthranilate	Solvent- dependent	[6][7]
Singlet Oxygen Quantum Yield (ΦΔ)	0.09-0.12	Menthyl Anthranilate	Various solvents	[6]



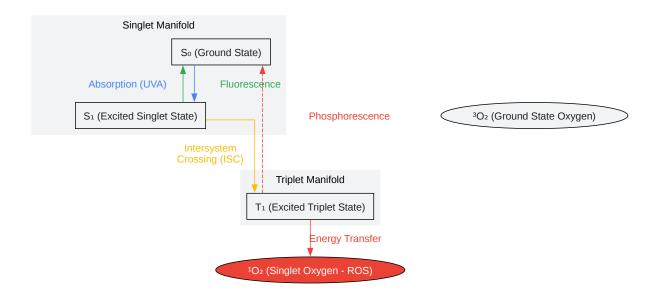
Phosphorescenc e Emission (λmax)	445 nm	Menthyl Anthranilate	Low-temperature glasses	[6][7]
Phosphorescenc e Lifetime (τP)	2.5 s	Menthyl Anthranilate	Low-temperature glasses	[6][7]

Core Excited State Processes

Upon absorption of a photon, DMA is promoted to an excited singlet state (S₁). From here, it can undergo several competing relaxation processes. The dominant pathway relevant to its phototoxicity involves intersystem crossing (ISC) to an excited triplet state (T₁). This triplet state is sufficiently long-lived to interact with molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive ROS, via a Type-I photodynamic reaction.[5] This process is the primary driver of DMA's phototoxic and photogenotoxic effects.

The generated ROS can induce oxidative stress within cells, leading to a cascade of damaging events including lysosomal destabilization, mitochondrial membrane depolarization, and DNA fragmentation.[5] Ultimately, this can trigger apoptosis (programmed cell death) in skin cells.[5]





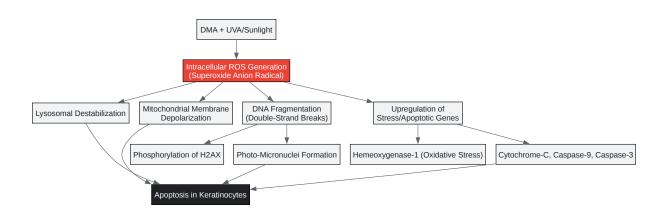
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Caption: Jablonski diagram for Methyl N-methylanthranilate photophysics.

Phototoxicity Signaling Pathway

The generation of intracellular ROS by photo-activated DMA initiates a signaling cascade that results in cellular damage and apoptosis. This pathway highlights the mechanism by which DMA exerts its phototoxic and photogenotoxic effects on human keratinocytes.





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Caption: Phototoxicity pathway of DMA in human keratinocytes.

Experimental Protocols

The characterization of DMA's excited state dynamics and phototoxicity relies on a suite of spectroscopic and cell-based assays.

UV-Visible Absorption Spectroscopy

- Objective: To determine the wavelengths of light absorbed by the molecule.
- Methodology: A solution of DMA in a suitable solvent (e.g., ethanol or cyclohexane) is
 prepared at a known concentration (typically in the micromolar range). The solution is placed
 in a quartz cuvette. A UV-Visible spectrophotometer passes a beam of light (scanning from
 ~200 to 800 nm) through the sample. The instrument measures the amount of light absorbed



at each wavelength, generating an absorption spectrum. The wavelengths of maximum absorbance (λ max) are identified.[10]

Time-Resolved Spectroscopy (e.g., Transient Absorption)

- Objective: To detect and characterize transient species like the triplet state.
- Methodology:
 - Excitation: The sample is excited by an ultrashort laser pulse (pump pulse) at a wavelength absorbed by DMA.
 - Probing: A second, broad-spectrum, and time-delayed laser pulse (probe pulse) is passed through the excited volume.
 - Detection: The absorption of the probe pulse by the transient excited species is measured as a function of the time delay between the pump and probe pulses.
 - Analysis: This technique allows for the identification of the triplet state's absorption spectrum and the calculation of its lifetime by fitting the decay of the transient absorption signal.[6][7]

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

- Objective: To assess the phototoxic potential of a substance in vitro.
- Methodology:
 - Cell Culture: Balb/c 3T3 fibroblasts are cultured in 96-well plates.
 - Treatment: Two identical plates are prepared. Cells are treated with a range of concentrations of DMA.
 - Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light or UVA (e.g., 5 J/cm²), while the other plate is kept in the dark as a control for cytotoxicity.

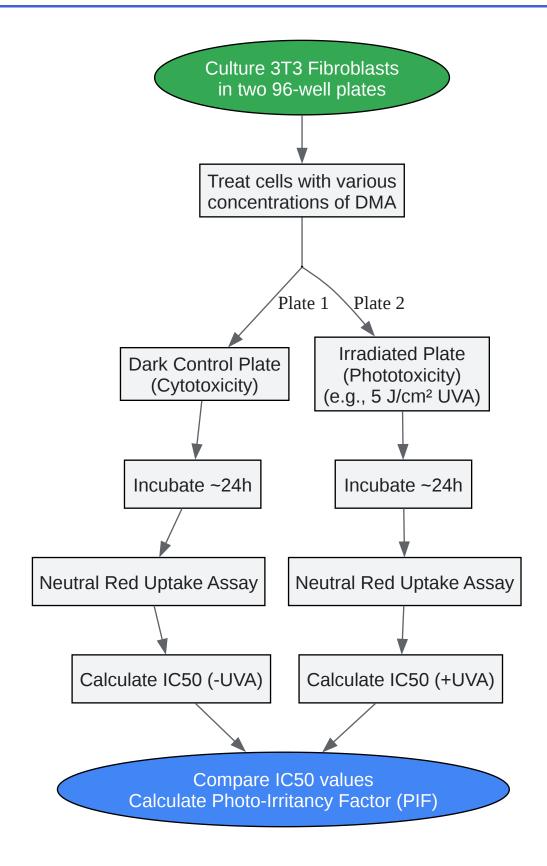
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- Incubation: After exposure, the treatment medium is replaced with culture medium, and the cells are incubated for approximately 24 hours.
- NRU Assay: The viability of the cells is determined by measuring the uptake of the Neutral Red dye, which is only taken up by living cells.
- Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is calculated for both the irradiated and non-irradiated plates. A Photo-Irritancy Factor (PIF) is calculated from the ratio of the IC50 values. A PIF > 5 typically indicates phototoxicity.[8]





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Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.



Conclusion

The excited state dynamics of **Methyl N-methylanthranilate** are characterized by efficient intersystem crossing to a triplet state following UVA absorption. This triplet state readily sensitizes the formation of singlet oxygen, a potent reactive oxygen species. This photophysical behavior is the root cause of its demonstrated phototoxicity and photogenotoxicity, which has been confirmed in vitro in human keratinocyte cell lines. The resulting intracellular oxidative stress triggers a cascade of events leading to DNA damage and apoptosis. This detailed understanding of its photochemical reactivity is crucial for risk assessment and informs regulatory decisions regarding its use in consumer products, particularly in leave-on formulations that are exposed to sunlight.[1][4] Further research focusing on ultrafast spectroscopic studies directly on DMA would provide a more complete picture of the initial energy relaxation pathways and further solidify our understanding of its photoprotective or photodamaging capabilities.

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- To cite this document: BenchChem. [Excited state dynamics of Methyl N-methylanthranilate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146674#excited-state-dynamics-of-methyl-n-methylanthranilate]

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